Ethyl 5-[(4-chlorobenzyl)amino]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate
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Overview
Description
“Ethyl 5-[(4-chlorobenzyl)amino]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate” is a chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The buyer assumes responsibility to confirm the product’s identity and/or purity .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one was performed starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .Scientific Research Applications
Synthesis and Reactivity
- Ethyl 5-amino-1,2,4-triazine-6-carboxylates, including compounds related to Ethyl 5-[(4-chlorobenzyl)amino]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate, have been used in the synthesis of pyrimido[4,5-e][1,2,4]triazines and 3,1oxazino[6,5-e][1,2,4]triazines (Wamhoff & Tzanova, 2003).
- These compounds are key intermediates for cyclization reactions leading to novel heterocyclic structures, demonstrating their significance in organic synthesis (Wamhoff & Tzanova, 2003).
Antimicrobial Applications
- Some derivatives of 1,2,4-triazines, which may include this compound, have shown antimicrobial activities. These compounds have been tested against various microorganisms, indicating potential use in developing new antimicrobial agents (Bektaş et al., 2007).
Biological Activity Evaluation
- Compounds structurally related to this compound have been synthesized and screened for their antimicrobial activity. The findings suggest that these compounds, including 1,2,4-triazol-3-one derivatives, show good activity against test microorganisms, highlighting their potential in pharmacology (Fandaklı et al., 2012).
Chemical Synthesis and Mechanism Studies
- The compound has been involved in studies related to the synthesis and molecular structure analysis, contributing to the field of chemical synthesis and structural chemistry. For instance, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a structurally related compound, provided insights into crystal and molecular structure, including Hirshfeld surface analysis (Achutha et al., 2017).
Potential Anticancer Applications
- Derivatives of ethyl 1,2,4-triazine have been explored for their potential anticancer properties. These studies contribute to the understanding of the biological activities of such compounds and their possible therapeutic applications (Temple et al., 1983).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad-spectrum biological activity.
Mode of Action
It is known that similar compounds interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds have been shown to affect a broad range of biochemical pathways due to their interaction with multiple targets . These effects can lead to a variety of downstream effects, depending on the specific targets and pathways involved.
Result of Action
Similar compounds have been shown to exhibit a variety of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Properties
IUPAC Name |
ethyl 5-[(4-chlorophenyl)methylamino]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c1-3-27-20(26)17-19(22-12-14-6-10-16(21)11-7-14)23-18(25-24-17)15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMIVXXXJAZRSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)C)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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